molecular formula C16H21N3O4S B2620242 N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pivalamide CAS No. 921905-38-6

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pivalamide

Cat. No.: B2620242
CAS No.: 921905-38-6
M. Wt: 351.42
InChI Key: PXJSIGKMXAOCNH-UHFFFAOYSA-N
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Description

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pivalamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pivalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pivalamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the oxadiazole ring can produce different heterocyclic compounds with potential biological activity.

Scientific Research Applications

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pivalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and sulfonyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may also modulate enzyme activity or receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pivalamide include other oxadiazole derivatives and sulfonyl-containing compounds. Examples include:

  • 1,3,4-oxadiazole derivatives with different substituents on the aromatic ring.
  • Sulfonyl-containing compounds with varying alkyl or aryl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2,2-dimethyl-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-10(2)24(21,22)12-8-6-7-11(9-12)13-18-19-15(23-13)17-14(20)16(3,4)5/h6-10H,1-5H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJSIGKMXAOCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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